molecular formula C6H12N2O4S B2925810 N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1448036-30-3

N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2925810
CAS No.: 1448036-30-3
M. Wt: 208.23
InChI Key: OKAUWXLDWWIRMO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide typically involves the ring-opening polymerization of azetidine monomers. One common method is the anionic ring-opening polymerization, which requires high temperatures (greater than 100°C) to proceed . This method involves the use of sulfonyl-activated azetidines, such as N-(methanesulfonyl)azetidine, as the starting material . Industrial production methods may vary, but they generally follow similar principles of polymerization and activation.

Chemical Reactions Analysis

N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The ring strain in the azetidine ring makes it particularly reactive under appropriate conditions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the opening of the azetidine ring and subsequent functionalization.

Mechanism of Action

The mechanism of action of N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide involves its reactivity due to the ring strain in the azetidine ring. This strain makes the compound highly reactive under specific conditions, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Properties

IUPAC Name

N-methoxy-1-methylsulfonylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c1-12-7-6(9)5-3-8(4-5)13(2,10)11/h5H,3-4H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAUWXLDWWIRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1CN(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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